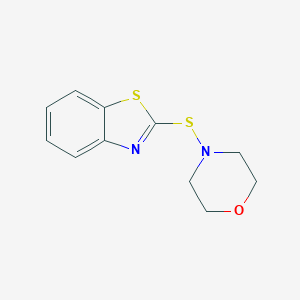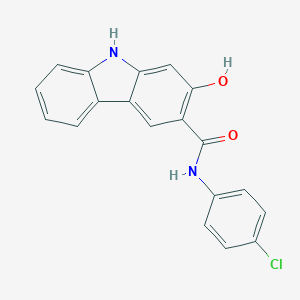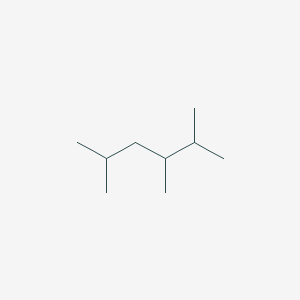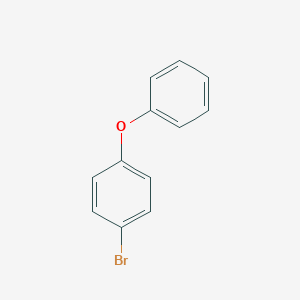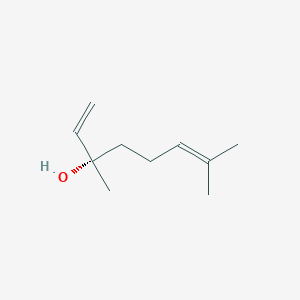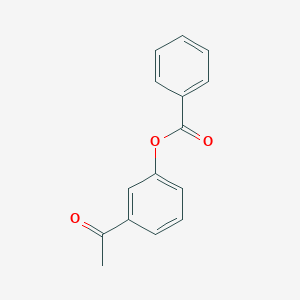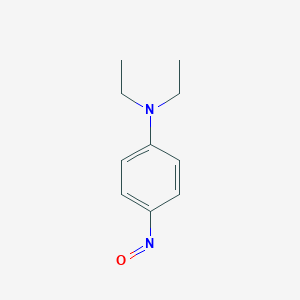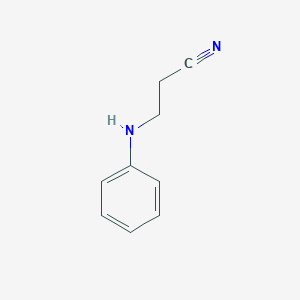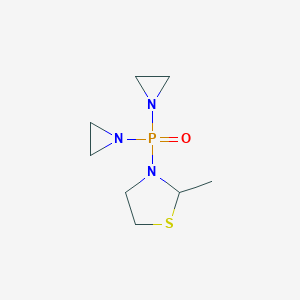
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline, also known as DNP, is a highly versatile organic compound widely used in scientific research. It is a bidentate ligand that forms stable complexes with various metal ions, making it an essential tool in the fields of chemistry, biochemistry, and materials science. In
Mechanism of Action
The mechanism of action of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is based on its ability to form stable complexes with metal ions. The ligand binds to the metal ion through its two nitrogen atoms, forming a chelate complex. This complex is highly stable and can be used to isolate and study the metal ion.
Biochemical and Physiological Effects:
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is its versatility as a ligand. It can form stable complexes with a wide range of metal ions, making it useful in a variety of research applications. It is also relatively easy to synthesize, although the yield of the reaction can be low.
One of the main limitations of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, and caution should be exercised when handling the compound. Additionally, its fluorescent properties can be affected by the presence of other compounds in biological samples, which can limit its use as a probe.
Future Directions
There are several future directions for research on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline. One area of interest is the development of new metal complexes using 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline as a ligand. These complexes could have potential applications in catalysis, materials science, and drug development.
Another area of interest is the development of new probes based on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline. These probes could be used to detect and quantify other metal ions, such as iron and calcium, in biological samples. Additionally, the development of new fluorescent probes based on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline could have potential applications in imaging and diagnostics.
Conclusion:
In conclusion, 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is a highly versatile organic compound with a wide range of applications in scientific research. Its ability to form stable complexes with metal ions makes it an essential tool in the fields of chemistry, biochemistry, and materials science. While there are limitations to its use, such as potential toxicity and limitations as a probe, the future directions for research on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline are promising, and it is likely to remain an important compound in scientific research for years to come.
Synthesis Methods
The synthesis of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline involves the reaction of 1,10-phenanthroline with two equivalents of naphthalene-1-ylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires rigorous purification to obtain a highly pure product. The yield of the reaction is typically around 50%, and the final product is a yellow crystalline powder.
Scientific Research Applications
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline has a wide range of applications in scientific research. One of its most significant uses is in the field of coordination chemistry, where it is used as a ligand to form stable complexes with various metal ions. These complexes can be used in the synthesis of new materials, such as metal-organic frameworks, and in catalysis.
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is also used in biochemical research, where it is used as a fluorescent probe to detect and quantify metal ions in biological samples. It has been shown to be highly selective for certain metal ions, such as zinc and copper, and can be used to monitor changes in their concentration in living cells.
properties
IUPAC Name |
4,7-dinaphthalen-1-yl-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2/c1-3-11-23-21(7-1)9-5-13-25(23)27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)26-14-6-10-22-8-2-4-12-24(22)26/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECYNBGOOARXEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609009 |
Source


|
| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |
CAS RN |
1215007-80-9 |
Source


|
| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

